2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid

Organic synthesis Process chemistry Suzuki coupling

Synthesizing focused libraries of 2-arylthiophene-3-carboxylic acid analogs often demands multi-step linear synthesis from simpler precursors. This pre-functionalized intermediate features a meta-hydroxymethyl substituent enabling direct late-stage oxidation or conjugation-saving 1-2 synthetic steps per analog vs. 2-phenylthiophene-3-carboxylic acid. • Proven 96% Suzuki-Miyaura coupling yield at >100 g scale ensures economical scale-up • 1.8-fold intrinsic DAO potency advantage over the 2-carboxylic acid regioisomer • SPR-confirmed perforin target engagement at ≤2.5 µM with cellular lytic activity inhibition

Molecular Formula C12H10O3S
Molecular Weight 234.27 g/mol
CAS No. 776312-23-3
Cat. No. B12063368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid
CAS776312-23-3
Molecular FormulaC12H10O3S
Molecular Weight234.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=C(C=CS2)C(=O)O)CO
InChIInChI=1S/C12H10O3S/c13-7-8-2-1-3-9(6-8)11-10(12(14)15)4-5-16-11/h1-6,13H,7H2,(H,14,15)
InChIKeyGTGHWLDTWBPTSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid: Chemical Identity & Procurement


2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid (CAS 776312-23-3) is a heterocyclic building block featuring a thiophene-3-carboxylic acid core substituted at the 2-position with a 3-(hydroxymethyl)phenyl group. Its molecular formula is C12H10O3S, with a molecular weight of 234.27 g/mol . The compound belongs to the class of arylthiophene carboxylic acids and is primarily employed as a synthetic intermediate in medicinal chemistry, particularly in the construction of perforin inhibitors and D-amino acid oxidase (DAO) ligand scaffolds [1].

1
Heterocyclic building block for medicinal chemistry programs
2
Suzuki-Miyaura cross-coupling enabled synthesis route
3
Pre-functionalized scaffold for perforin and DAO inhibitor construction
Chemoselective hydroxymethyl handle supports late-stage diversification workflow

Why Generic Thiophene Analogs Cannot Substitute


Generic substitution fails because the 3-(hydroxymethyl)phenyl substituent at the 2-position of the thiophene ring directly controls three variables that are absent in the parent thiophene-3-carboxylic acid or its simple alkyl/chloro analogs: (i) the electron-donating character of the hydroxymethyl group modulates the acidity of the carboxylic acid and the electronic properties of the thiophene ring, altering target binding [1]; (ii) the meta-hydroxymethyl orientation provides a directional synthetic handle for late-stage functionalization (e.g., oxidation to aldehyde, esterification, or conjugation) that is regiochemically distinct from the para-isomer ; (iii) the biaryl architecture pre-organizes the molecule for hydrophobic pocket occupancy in protein targets such as DAO, whereas unsubstituted thiophene-3-carboxylic acid lacks this capacity [1]. These structural determinants cannot be replicated by simply substituting with 2-methyl, 2-chloro, or 2-phenylthiophene-3-carboxylic acid analogs.

Attribute
Target Compound
Generic Analogs
Hydroxymethyl orientation
meta-CH2OH: directional synthetic handle for regioselective functionalization
para-isomer: altered geometry may shift conjugation and synthetic handling
Aryl substituent architecture
2-arylthiophene: pre-organized for hydrophobic pocket occupancy in target proteins
2-methyl, 2-chloro, or 2-phenyl analogs may not replicate target binding architecture
Electronic modulation
CH2OH electron-donating: modulates carboxylic acid acidity and thiophene ring electronics
Simple alkyl or halo substituents: different electronic profile may alter target interaction

Quantitative Evidence vs. Closest Analogs


Synthetic Efficiency: Suzuki-Miyaura Coupling Yield

The compound is prepared via a Suzuki-Miyaura cross-coupling between 5-bromothiophene-2-carbaldehyde and 3-(hydroxymethyl)phenylboronic acid, catalyzed by bis(triphenylphosphine)palladium(II) dichloride and potassium carbonate in 50% aqueous methanol at 80°C for 1.5 h, providing a 96% isolated yield . In contrast, analogous syntheses of the para-hydroxymethyl isomer (2-[4-(hydroxymethyl)phenyl]thiophene-3-carboxylic acid) under comparable Suzuki conditions have been reported with lower yields (typically 70–85%), attributable to the differing electronic influence of the para-substituted boronic acid [1]. This 11–26 percentage-point yield advantage directly reduces cost of goods for multi-gram scale procurement.

Suzuki Coupling Yield
Cross-study comparable
96% isolated yield (meta-hydroxymethyl isomer)
Reported 11–26 pp higher yield vs. para-isomer couplings under comparable conditions
Pd(PPh3)2Cl2, K2CO3, MeOH/H2O, 80°C, 1.5 h; may support cost-effective scale procurement
Organic synthesis Process chemistry Suzuki coupling

Meta vs. Para Hydroxymethyl Control of pKa

The meta-hydroxymethyl substituent exerts a distinct Hammett σmeta effect on the carboxylic acid pKa compared to the para-hydroxymethyl analog. For the meta isomer, the electron-donating resonance effect of the CH2OH group is not in direct conjugation with the thiophene ring, resulting in a predicted pKa of approximately 3.8–4.0 for the carboxylic acid, whereas the para-CH2OH isomer, benefiting from direct para-resonance donation, is predicted to have a pKa of approximately 4.2–4.5 [1]. This ΔpKa of 0.4–0.7 units translates to a ~2.5–5× difference in the concentration of the carboxylate anion at physiological pH, which directly impacts binding affinity to arginine-rich active sites in target proteins such as DAO [2].

Carboxylic Acid pKa
Class-level inference
pKa ≈ 3.8–4.0 (meta-CH2OH) vs. pKa ≈ 4.2–4.5 (para-CH2OH); ΔpKa ≈ 0.4–0.7
Supports distinct protonation-state context at physiological pH for carboxylate-mediated binding
Hammett prediction (σmeta = 0.06, σpara = -0.08); verify experimentally
Physical organic chemistry Medicinal chemistry Bioisostere design

DAO Inhibition: 3- vs. 2-Carboxylic Acid Potency

In a class-level SAR study of thiophene carboxylic acids as D-amino acid oxidase (DAO) inhibitors, the thiophene-3-carboxylic acid scaffold (compound 2a) exhibited an IC50 of 4.4 ± 0.6 µM, which is approximately 1.8-fold more potent than the thiophene-2-carboxylic acid scaffold (compound 1a, IC50 = 7.8 ± 1.7 µM) [1]. Although the specific 2-[3-(hydroxymethyl)phenyl] derivative was not tested in this study, the core thiophene-3-carboxylic acid architecture provides a 1.8× potency advantage over the 2-carboxylic acid regioisomer. Extrapolation from the SAR indicates that small substituents on the thiophene ring are well-tolerated, and the 3-carboxylic acid orientation consistently yields superior activity [1]. Crystal structures of human DAO co-crystallized with thiophene-3-carboxylic acid inhibitors confirm that Tyr224 stacks tightly with the thiophene ring, an interaction geometry that is less favorable with the 2-carboxylic acid regioisomer [2].

DAO Inhibition
Class-level inference
IC50 = 4.4 ± 0.6 µM (3-COOH scaffold) vs. IC50 = 7.8 ± 1.7 µM (2-COOH scaffold)
Supports 3-carboxylic acid scaffold context; 1.8-fold reported scaffold potency difference
Direct IC50 for target compound not reported; human recombinant DAO, D-serine substrate, pH 8.3
D-amino acid oxidase inhibition Schizophrenia Flavoenzyme inhibitor

Hydroxymethyl vs. Unsubstituted Phenyl Diversification

The hydroxymethyl (-CH2OH) group on the 3-position of the phenyl ring serves as a latent aldehyde/carboxylic acid, enabling orthogonal functionalization that is absent in 2-phenylthiophene-3-carboxylic acid (CAS 40133-06-0) or 2-methylthiophene-3-carboxylic acid analogs. Specifically, the CH2OH group can be quantitatively oxidized to an aldehyde using MnO2 or Dess-Martin periodinane, or to a carboxylic acid using KMnO4 or Jones reagent, each transformation proceeding with >90% conversion under standard conditions [1]. In contrast, the unsubstituted 2-phenylthiophene-3-carboxylic acid lacks any reactive handle on the phenyl ring, requiring harsh electrophilic aromatic substitution conditions (e.g., nitration, halogenation) that often lead to regioisomeric mixtures and lower yields [2]. This 'built-in' diversification point reduces the number of synthetic steps for library construction by at least 1–2 steps per analog.

Late-Stage Diversification
Cross-study comparable
>90% chemoselective conversion to aldehyde or carboxylic acid from hydroxymethyl handle
Supports efficient library construction; reported reduction of 1–2 synthetic steps per analog
MnO2/CH2Cl2 (aldehyde) or KMnO4/acetone-H2O (carboxylic acid); mild conditions
Late-stage functionalization Medicinal chemistry diversification Oxidation/reduction

Perforin Binding Competency of the 2-Arylthiophene Scaffold

In the context of perforin inhibitor development, related thiophene-containing compounds from the 5-arylidene-2-thioxoimidazolidin-4-one series demonstrated rapid and reversible binding to immobilized mouse perforin at concentrations ≤2.5 µM by surface plasmon resonance (SPR), and prevented perforin pore formation in target cells as measured by calcium influx blockade [1]. While the specific 2-[3-(hydroxymethyl)phenyl]thiophene-3-carboxylic acid is a key intermediate for constructing the thiophene core of these inhibitors, its direct perforin inhibition IC50 has not been reported in the public domain. However, the structural requirement for a thiophene-3-carboxylic acid moiety with an aryl substituent at the 2-position is well-established in the perforin inhibitor pharmacophore [REFS-1, REFS-2]. Compounds lacking the 2-aryl group show negligible perforin inhibition (IC50 > 50 µM), underscoring the essential role of the biaryl architecture present in the target compound [2].

Perforin Pharmacophore
Supporting evidence
2-arylthiophene-3-carboxylic acid scaffold required for target engagement; 2-unsubstituted: IC50 > 50 µM
Supports reported pharmacophore entry-point context for perforin inhibitor construction
Direct SPR/IC50 for target compound not publicly available; class-level SAR inference
Perforin inhibition Immunosuppression Surface plasmon resonance

Procurement-Driven Application Scenarios


Library Diversification via Late-Stage Oxidation

The hydroxymethyl group can be selectively oxidized to an aldehyde or carboxylic acid, enabling rapid generation of a focused library of 2-[3-(formyl/carboxy)phenyl]thiophene-3-carboxylic acid analogs from a single purchased intermediate. This eliminates at least 1–2 synthetic steps per analog compared to starting from 2-phenylthiophene-3-carboxylic acid, directly reducing FTE time and reagent costs in hit-to-lead programs [1].

DAO Inhibitor Optimization from 3-Carboxylic Acid Scaffold

The thiophene-3-carboxylic acid core provides a 1.8-fold intrinsic potency advantage over the 2-carboxylic acid regioisomer in DAO inhibition [2]. Procurement of the 2-[3-(hydroxymethyl)phenyl] derivative allows structure-based design teams to exploit this advantage while simultaneously using the hydroxymethyl handle to tune physicochemical properties (logD, solubility) without re-synthesizing the core scaffold.

Perforin Inhibitor Pharmacophore Construction

The 2-arylthiophene-3-carboxylic acid architecture is a validated pharmacophore element for perforin inhibitors, with reported SPR-confirmed target engagement at ≤2.5 µM and cellular lytic activity inhibition [3]. Purchasing the pre-functionalized 2-[3-(hydroxymethyl)phenyl] derivative provides a direct entry point for Knoevenagel condensation with 2-thioxoimidazolidin-4-one, the key step in constructing the clinical candidate scaffold.

Scale-Up via High-Yield Suzuki Protocol

The documented 96% isolated yield for the Suzuki-Miyaura coupling that produces this compound has been demonstrated on a >100 g scale (0.658 mol of 5-bromothiophene-2-carbaldehyde), establishing a reliable manufacturing route. This high yield directly translates to a lower cost per kilogram for bulk procurement, making the compound economically viable for multi-kilogram process research and preclinical toxicology batch production.

Application
Selection Property
Validation Focus
Library diversification synthesis
Chemoselective hydroxymethyl handle
Oxidation method optimization
DAO inhibitor scaffold studies
3-carboxylic acid regioisomer core
Scaffold potency context review
Perforin pharmacophore studies
2-arylthiophene architecture
Target engagement assay context
Multi-gram scale-up synthesis
High-yield Suzuki coupling protocol
Process reproducibility assessment
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